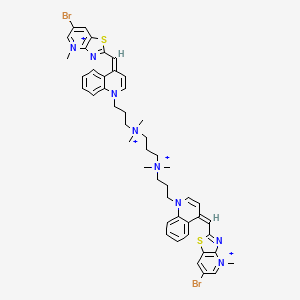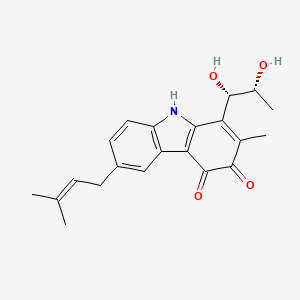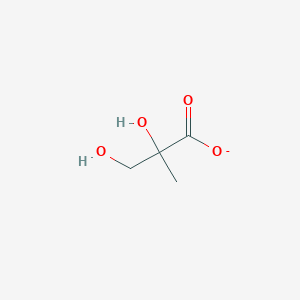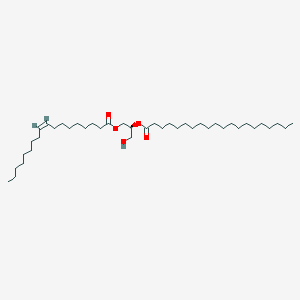![molecular formula C18H18ClN3O3 B1242832 2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[2-[[4-(4-morpholinyl)phenyl]methylidene]hydrazinyl]benzoic acid is a member of morpholines.
Scientific Research Applications
Synthesis and Reactions in Organic Chemistry
Synthesis of Novel Derivatives : This compound is used in the synthesis of novel derivatives in organic chemistry. For instance, it has been involved in the creation of new 4-biphenyl-4-(2H)-phthalazin-1-one derivatives with anticipated antimicrobial activity. These derivatives were synthesized through reactions involving various hydrazines and aldehydes (Abubshait et al., 2011).
Formation of Antimicrobial Agents : Research has demonstrated the potential of this compound in forming antimicrobial agents. By reacting with different hydrazides, it contributes to the creation of N'-substituted benzohydrazide compounds with antimicrobial activities (Shaikh, 2013).
Development of Heterocyclic Systems : This compound plays a role in the synthesis of heterocyclic systems. For example, it has been used in the synthesis of new heterocyclic systems based on naphthiridine derivatives (Sirakanyan et al., 2018).
Contribution to Pharmacology
Synthesis of Bioactive Compounds : It is integral in the synthesis of bioactive compounds with potential medicinal applications. The compound has been utilized in the synthesis of various morpholine derivatives that show promise in pharmacological activities (Karimian et al., 2017).
Role in Antipsychotic and Anticonvulsant Agents : Research indicates its utility in synthesizing compounds with antipsychotic and anticonvulsant properties (Kaur et al., 2012).
Applications in Material Science
- Corrosion Inhibition in Steel : This compound has applications in material science, particularly in corrosion inhibition. For instance, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions (Rbaa et al., 2020).
properties
Molecular Formula |
C18H18ClN3O3 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H18ClN3O3/c19-17-6-3-14(11-16(17)18(23)24)21-20-12-13-1-4-15(5-2-13)22-7-9-25-10-8-22/h1-6,11-12,21H,7-10H2,(H,23,24)/b20-12+ |
InChI Key |
JHUDYSXAYLYVDY-UDWIEESQSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=N/NC3=CC(=C(C=C3)Cl)C(=O)O |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=CC(=C(C=C3)Cl)C(=O)O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=NNC3=CC(=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



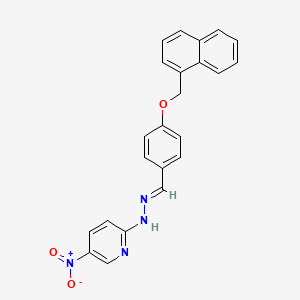

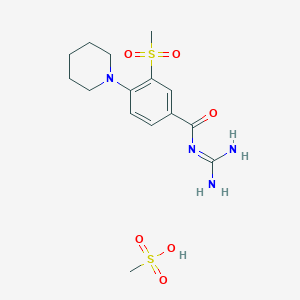
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1242754.png)
![3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde](/img/structure/B1242757.png)
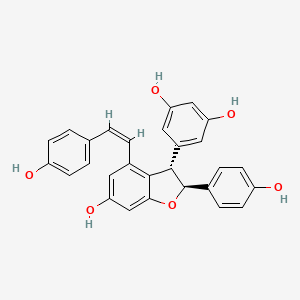
![10-[2-[4-(2,4-Difluorophenyl)piperazin-1-yl]ethyl]-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine](/img/structure/B1242759.png)


